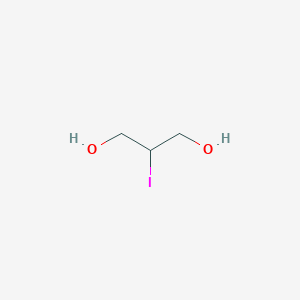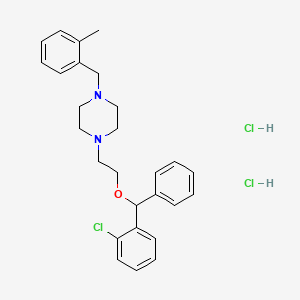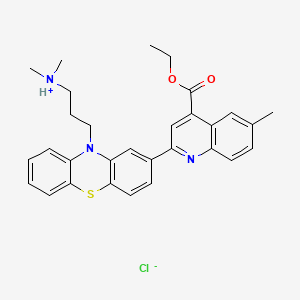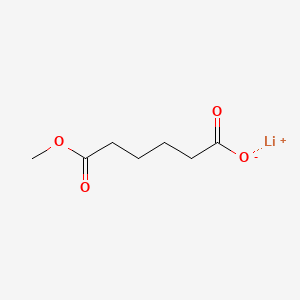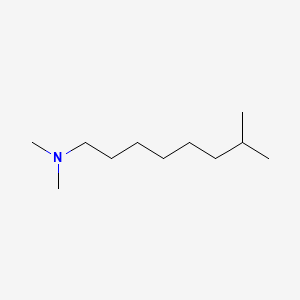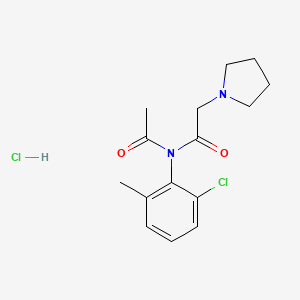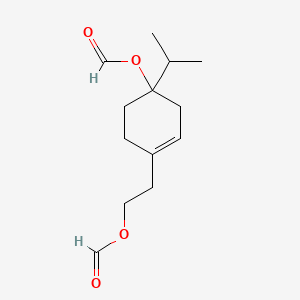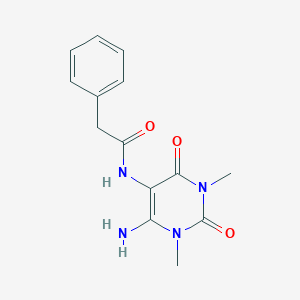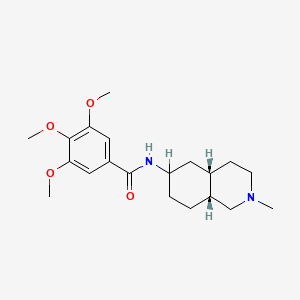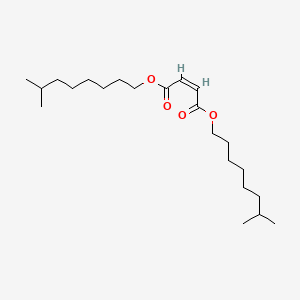![molecular formula C28H32O2 B13766869 Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester CAS No. 59748-34-4](/img/structure/B13766869.png)
Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Pentyl[1,1’-biphenyl]-4-yl 4-butylbenzoate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core substituted with a pentyl group at one end and a butylbenzoate group at the other. It is known for its applications in various scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Pentyl[1,1’-biphenyl]-4-yl 4-butylbenzoate typically involves a multi-step process The initial step often includes the bromination of biphenyl to introduce a bromine atom This is followed by the Friedel-Crafts acylation using aluminum chloride and butylbenzoyl chloride to form the butylbenzoate derivative
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to achieve high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4’-Pentyl[1,1’-biphenyl]-4-yl 4-butylbenzoate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form hydroquinones.
Nucleophilic Substitution: The ester group in the compound can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include halogenated biphenyl derivatives, quinones, hydroquinones, and various ester derivatives.
Aplicaciones Científicas De Investigación
4’-Pentyl[1,1’-biphenyl]-4-yl 4-butylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of liquid crystals for display technologies and other electronic applications.
Mecanismo De Acción
The mechanism of action of 4’-Pentyl[1,1’-biphenyl]-4-yl 4-butylbenzoate involves its interaction with specific molecular targets. The biphenyl core allows for π-π stacking interactions, while the ester group can participate in hydrogen bonding. These interactions facilitate the compound’s binding to proteins and other biomolecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyano-4’-pentylbiphenyl: Known for its use in liquid crystal displays.
4’-Pentyl-4-biphenylcarbonitrile: Another biphenyl derivative with similar structural features.
Uniqueness
4’-Pentyl[1,1’-biphenyl]-4-yl 4-butylbenzoate is unique due to the presence of both a pentyl group and a butylbenzoate group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring specific molecular interactions and stability.
Propiedades
Número CAS |
59748-34-4 |
|---|---|
Fórmula molecular |
C28H32O2 |
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
[4-(4-pentylphenyl)phenyl] 4-butylbenzoate |
InChI |
InChI=1S/C28H32O2/c1-3-5-7-9-23-10-14-24(15-11-23)25-18-20-27(21-19-25)30-28(29)26-16-12-22(13-17-26)8-6-4-2/h10-21H,3-9H2,1-2H3 |
Clave InChI |
MYVSMQJGGRPENO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol](/img/structure/B13766804.png)
